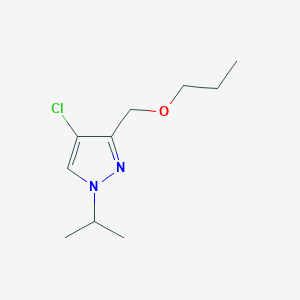
4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole, also known as ACP-105, is a synthetic compound that belongs to the class of non-steroidal selective androgen receptor modulators (SARMs). ACP-105 has been shown to have a high binding affinity for androgen receptors, which are responsible for regulating the development and maintenance of male sexual characteristics.
Mécanisme D'action
4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole exerts its effects by selectively binding to androgen receptors in the body. This leads to the activation of specific genes that are responsible for regulating muscle growth, bone density, and sexual function. Unlike traditional anabolic steroids, which can cause a range of adverse effects due to their non-selective binding to androgen receptors, 4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole has been shown to have a high degree of selectivity for androgen receptors in muscle and bone tissue.
Biochemical and Physiological Effects:
4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole has been shown to have a number of biochemical and physiological effects in animal studies. These include an increase in muscle mass and strength, an improvement in bone density, and an enhancement of sexual function in male rats. Additionally, 4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole in laboratory experiments is its high degree of selectivity for androgen receptors in muscle and bone tissue. This makes it a potentially useful tool for studying the molecular mechanisms underlying muscle growth, bone density, and sexual function. However, one of the limitations of 4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole is that it has not yet been extensively studied in humans, and its long-term safety and efficacy have not been established.
Orientations Futures
There are several potential future directions for research on 4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole. One area of interest is the potential therapeutic applications of 4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole in the treatment of muscle wasting, osteoporosis, and hypogonadism in humans. Additionally, further studies are needed to establish the long-term safety and efficacy of 4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole in humans. Finally, there is a need for more research on the molecular mechanisms underlying the selective binding of 4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole to androgen receptors in muscle and bone tissue.
Méthodes De Synthèse
4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole is synthesized through a multi-step process that involves the reaction of 4-chloropyrazole with isopropylamine and propargyl alcohol. The resulting product is then treated with hydrochloric acid, followed by purification through column chromatography. The final product is obtained as a white crystalline solid with a melting point of 155-156°C.
Applications De Recherche Scientifique
4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole has been extensively studied for its potential therapeutic applications in the treatment of a variety of medical conditions, including muscle wasting, osteoporosis, and hypogonadism. In preclinical studies, 4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole has been shown to increase muscle mass and strength, improve bone density, and enhance sexual function in male rats. Additionally, 4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Propriétés
IUPAC Name |
4-chloro-1-propan-2-yl-3-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O/c1-4-5-14-7-10-9(11)6-13(12-10)8(2)3/h6,8H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRDFBKWBRZIDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2534937.png)
![4-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyethyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2534939.png)
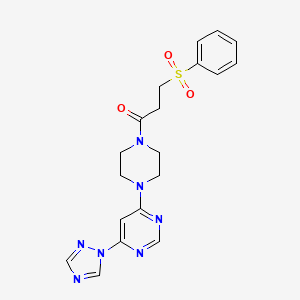
![3-[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2534942.png)
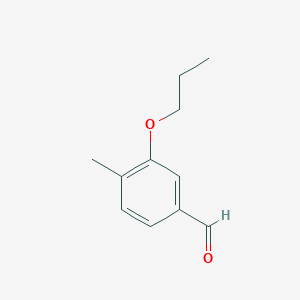
![1,3-Dimethyl-6,7-dihydro-5H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B2534945.png)
![(Z)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2534949.png)
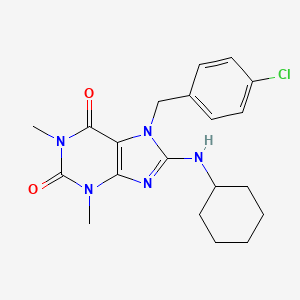
![3-(4-fluorophenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/no-structure.png)
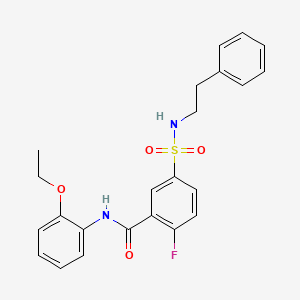
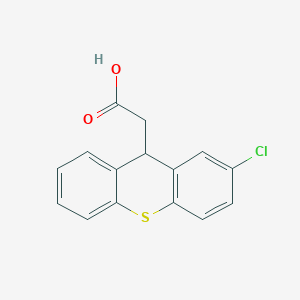
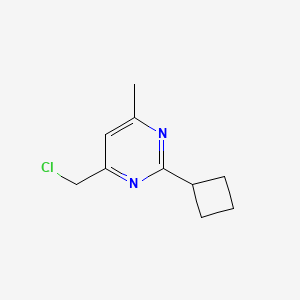
![Propan-2-yl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2534958.png)